Cefcapene Pivoxil-d9
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Overview
Description
Cefcapene Pivoxil-d9 is a deuterated form of Cefcapene Pivoxil, a third-generation cephalosporin antibiotic. It is an orally absorbed ester prodrug of the active free acid metabolite, cefcapene. This compound is known for its antibacterial properties and is used primarily for research purposes .
Preparation Methods
The preparation of Cefcapene Pivoxil-d9 involves several synthetic steps. The process begins with the reaction of a compound shown in formula I with pyridine and methanesulfonyl chloride, followed by a series of reactions involving 7-ACA, proline, diisopropylamine, potassium carbonate, and chlorosulfonyl isocyanate. The final step involves the reaction with iodomethyl pivalate in dimethylformamide (DMF) in the presence of potassium phosphate and copper acetate, resulting in the formation of this compound .
Chemical Reactions Analysis
Cefcapene Pivoxil-d9 undergoes various chemical reactions, including hydrolysis, oxidation, and thermal degradation. Common reagents used in these reactions include hydrochloric acid, sodium chloride, and potassium phosphate. The major products formed from these reactions are degradation products that can be analyzed using stability-indicating methods .
Scientific Research Applications
Cefcapene Pivoxil-d9 has several scientific research applications. It is used in the development and validation of stability-indicating HPLC methods for the determination of cefcapene pivoxil in the presence of degradation products. It is also used in pharmacokinetic studies to determine the concentration of cefcapene acid in human plasma and urine. Additionally, it has been studied for its efficacy in preventing perioperative surgical site infections .
Mechanism of Action
Cefcapene Pivoxil-d9 exerts its antibacterial effects by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. These PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division .
Comparison with Similar Compounds
Cefcapene Pivoxil-d9 is similar to other cephalosporin antibiotics such as cefditoren pivoxil and cefteram pivoxil. it is unique due to its deuterated form, which can provide different pharmacokinetic properties. Cefditoren pivoxil and cefteram pivoxil are also third-generation cephalosporins used to treat bacterial infections, but they differ in their specific chemical structures and clinical applications .
Conclusion
This compound is a valuable compound in scientific research due to its antibacterial properties and its use in various analytical and pharmacokinetic studies. Its unique deuterated form sets it apart from other similar compounds, making it an important tool in the field of medicinal chemistry.
Properties
Molecular Formula |
C23H29N5O8S2 |
---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
[3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propanoyl]oxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C23H29N5O8S2/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29)/b12-6-/t14-,18-/m1/s1/i2D3,3D3,4D3 |
InChI Key |
WVPAABNYMHNFJG-TXORLHTHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)OCOC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=C\CC)/C3=CSC(=N3)N)COC(=O)N)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C |
Origin of Product |
United States |
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